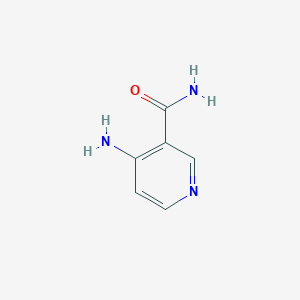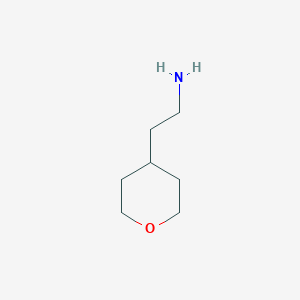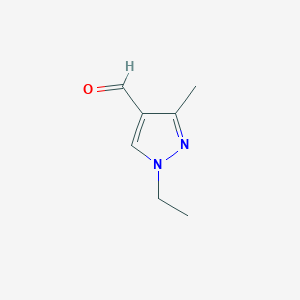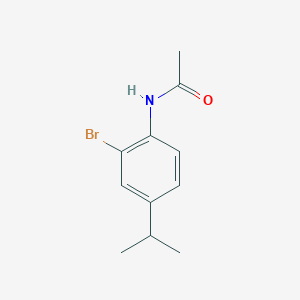
4-Amino-3-pyridinecarboxamide
Overview
Description
4-Amino-3-pyridinecarboxamide is a compound with the molecular weight of 137.14 . Its IUPAC name is 4-imino-1,4-dihydro-3-pyridinecarboxamide . It is a solid at room temperature .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7N3O/c7-5-1-2-9-3-4 (5)6 (8)10/h1-3H, (H2,7,9) (H2,8,10) .Chemical Reactions Analysis
Research has shown that substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
4-Amino-3-pyridinecarboxamide derivatives have shown significant potential in the field of chemical synthesis and compound modification. For instance, the synthesis of 2-chlorophenyl carboxamide thienopyridines, which are a class of antiproliferative compounds, demonstrated that alterations at specific functional groups, like the 3-amino and 2-aryl carboxamide functionalities, significantly impact their activity. Moreover, modification at certain positions allowed for the creation of compounds with greater activity (van Rensburg et al., 2017). Another study detailed the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates from N-protected α-amino acids, emphasizing the versatility of this compound derivatives in creating various functionalized heterocycles (Grošelj et al., 2013).
Antitumor and Antiproliferative Properties
Nicotinamide derivatives synthesized from this compound have been evaluated for their antitumor properties across a spectrum of human tumor cell lines, showcasing considerable in vitro antitumor properties. Notably, certain compounds revealed moderate activities against most tested human tumor cell lines, indicating the potential of this compound derivatives in cancer treatment and research (Girgis et al., 2006).
Advanced Material Synthesis
The chemical versatility of this compound derivatives is also evident in the synthesis of advanced materials. For instance, a study described the water-mediated synthesis of complex carboxamide compounds and their experimental and computational studies, highlighting their non-linear optical (NLO) properties and potential in molecular docking analyses (Jayarajan et al., 2019). Additionally, the synthesis of carboxamides and peptides using specific pyridone derivatives in the absence of basic promoters showcases the compound's utility in producing complex molecules without undesired racemization, a crucial aspect in peptide synthesis (Shiina & Kawakita, 2003).
Safety and Hazards
Future Directions
Research into therapeutic peptides, which includes compounds like 4-Amino-3-pyridinecarboxamide, has been one of the hottest topics in pharmaceutical research . Identifying new drug development frameworks for conditions associated with disrupted water and solute homeostasis will meet the urgent, unmet clinical need of millions of patients for whom no pharmacological interventions are available .
Mechanism of Action
Target of Action
4-Amino-3-pyridinecarboxamide is an amine derivative that can be used as a pharmaceutical intermediate . .
Mode of Action
It’s possible that it interacts with specific receptors or enzymes, leading to therapeutic effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented in the available literature. These properties are crucial in determining the bioavailability of the compound. A study on pyridine carboxamide derivatives as urease inhibitors has shown promising results, indicating potential pharmacokinetic properties .
Biochemical Analysis
Biochemical Properties
4-Amino-3-pyridinecarboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the positions and types of substituents on the aromatic rings of the compound .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level.
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
4-aminopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-5-1-2-9-3-4(5)6(8)10/h1-3H,(H2,7,9)(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDXXPVRNNRMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542259 | |
| Record name | 4-Aminopyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7418-66-8 | |
| Record name | 4-Amino-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7418-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminopyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B112886.png)


![(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester](/img/structure/B112897.png)






